Ethyl 5-nitro-1-naphthoate
Description
Contextualization within Nitro-Substituted Naphthalene (B1677914) Derivatives
Naphthalene, a bicyclic aromatic hydrocarbon, can be modified by the addition of various functional groups, leading to a diverse family of derivatives. Among these, nitro-substituted naphthalenes are of particular interest due to the electron-withdrawing nature of the nitro group. This property significantly influences the electronic environment of the naphthalene ring system, impacting its reactivity and physical properties. nih.gov
The position of the nitro group on the naphthalene ring is crucial in determining the compound's characteristics. Theoretical studies on the substitution reactions of naphthalene derivatives show that the location of substituents dictates the reactivity of different positions on the rings. researchgate.net In the case of Ethyl 5-nitro-1-naphthoate, the nitro group is at the 5-position, influencing the chemical behavior of the entire molecule.
Nitro-substituted naphthalene derivatives have been investigated for a range of applications. For instance, some derivatives have shown potential as fluorescent materials, a property that is unusual for nitroaromatic compounds which are typically non-fluorescent. nih.gov Research has demonstrated that attaching an amine or an N-amide to the naphthalene ring can significantly increase the singlet-excited-state lifetime, making these derivatives potential candidates for photosensitizers and photo-oxidants. nih.gov Furthermore, the synthesis of various substituted naphthalene derivatives, including those with nitro groups, is an active area of research with applications in medicinal and agrochemical industries. thieme-connect.comresearchgate.net
Significance of Nitrated Aromatic Esters as Chemical Entities
Nitrated aromatic esters represent a significant class of organic compounds that combine the features of an aromatic nitro group and an ester functionality. The introduction of a nitro group into an aromatic ring is a fundamental process in organic chemistry known as nitration. wikipedia.orgrushim.ru This process is of immense industrial importance, with millions of tons of nitroaromatics produced annually for use as precursors in the synthesis of a wide array of products, including pharmaceuticals, dyes, and explosives. wikipedia.orgbyjus.com
The ester group, on the other hand, provides a site for further chemical transformations, such as hydrolysis or amidation, allowing for the creation of diverse molecular architectures. The presence of both the nitro group and the ester on the same aromatic scaffold, as seen in this compound, creates a molecule with a unique reactivity profile. The electron-withdrawing nitro group can activate the aromatic ring towards certain reactions and influence the reactivity of the ester group.
Nitrated aromatic esters are valuable intermediates in organic synthesis. For example, they can be used in the preparation of more complex molecules through various coupling reactions. thieme-connect.com The interplay between the nitro and ester groups can be exploited to achieve specific synthetic outcomes.
Overview of Research Trajectories for Naphthoate Scaffolds
The naphthoate scaffold, a naphthalene ring bearing a carboxylate group or its ester, is a key structural motif in a variety of compounds with interesting biological and chemical properties. researchgate.netchemicalbook.com Research on naphthoate scaffolds has been extensive, covering a wide range of applications.
In the field of medicinal chemistry, naphthoate derivatives have been explored as potential therapeutic agents. For instance, N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate compounds have been designed and investigated as inhibitors of the Mcl-1 oncoprotein, a target in cancer therapy. mdpi.comnih.gov Similarly, other naphthoate-based compounds have been studied as antagonists for the P2Y14 receptor, which is involved in various physiological processes. unipd.itacs.org
The synthesis of substituted naphthoate derivatives is another major research focus. nih.govgoogle.comrsc.org Scientists are continuously developing new and efficient methods to create diverse naphthoate structures. These methods often involve metal-catalyzed reactions and other advanced synthetic techniques to build upon the naphthalene core. researchgate.net The ability to introduce various substituents at different positions of the naphthoate scaffold allows for the fine-tuning of the molecule's properties for specific applications.
Furthermore, naphthoate derivatives have found use in materials science. For example, 1-naphthoic acid has been used to modify cellulose (B213188) to create fluorescent materials. chemicalbook.com The unique photophysical properties of certain naphthoate derivatives make them suitable for applications in optical materials and sensors. researchgate.net
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
91901-43-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 5-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8H,2H2,1H3 |
InChI Key |
QPADTPIHSPAZLQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Other CAS No. |
91901-43-8 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ethyl 5 Nitro 1 Naphthoate
Synthesis of 5-nitro-1-naphthoic acid: Strategic Approaches and Optimization
The foundational step in the synthesis of ethyl 5-nitro-1-naphthoate is the preparation of its carboxylic acid precursor, 5-nitro-1-naphthoic acid. This is typically achieved through the electrophilic aromatic nitration of 1-naphthoic acid.
Electrophilic Aromatic Nitration of Naphthoic Acid Derivatives
The direct nitration of 1-naphthoic acid is a common method for introducing a nitro group onto the naphthalene (B1677914) ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The carboxylic acid group at the 1-position is a meta-directing group, which in the case of the naphthalene ring system, favors the introduction of the nitro group at the 5- and 8-positions.
Recent research has also explored high-throughput experimentation (HTE) to screen various nitration conditions for naphthalene derivatives, including 1-naphthoic acid. rsc.orgchemrxiv.org This approach allows for the rapid evaluation of a wide range of nitrating agents and activating reagents to identify optimal conditions for specific transformations. rsc.orgchemrxiv.org
Reaction Parameter Optimization for Regioselectivity and Yield in Nitro-Naphthoic Acid Synthesis
Controlling the regioselectivity of the nitration reaction is crucial to maximize the yield of the desired 5-nitro isomer and minimize the formation of the 8-nitro byproduct and other isomers. Several factors influence the outcome of the reaction, including temperature, reaction time, and the ratio of nitric acid to sulfuric acid.
To favor the formation of 5-nitro-1-naphthoic acid over its 8-nitro isomer, careful control of the reaction temperature is essential. Lower temperatures, typically between 0–5°C, are employed to minimize the formation of the sterically hindered 8-nitro isomer. The ratio of the nitrating agents also plays a significant role; for instance, a 1:2 molar ratio of nitric acid to sulfuric acid is often used to ensure an optimal concentration of the nitronium ion. The reaction time is another critical parameter that needs to be optimized for complete conversion, typically ranging from 3 to 5 hours.
Modern approaches to optimize nitration reactions include the use of milder and more selective nitrating agents, as well as the application of green chemistry principles to reduce the use of hazardous reagents and minimize waste. frontiersin.orgfrontiersin.org The development of catalytic methods and the use of alternative activation techniques like sonication and microwave irradiation are also areas of active research aimed at improving the efficiency and environmental footprint of nitration processes. frontiersin.org
Esterification Protocols for this compound
Once 5-nitro-1-naphthoic acid has been synthesized and purified, the next step is its conversion to the corresponding ethyl ester, this compound.
Fischer Esterification of 5-nitro-1-naphthoic acid with Ethanol (B145695)
The most common and direct method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.comoperachem.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent. operachem.commasterorganicchemistry.com
The general mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.com
A typical laboratory procedure involves refluxing a solution of 5-nitro-1-naphthoic acid in ethanol with a catalytic amount of concentrated sulfuric acid for an extended period. chemicalbook.com
Yield Enhancement and Purification Techniques for this compound
To maximize the yield of this compound, it is crucial to shift the equilibrium of the Fischer esterification to the product side. This is achieved by using a large excess of ethanol and by removing the water that is formed during the reaction. operachem.commasterorganicchemistry.com
After the reaction is complete, the workup procedure is critical for isolating a pure product. The reaction mixture is typically concentrated to remove the excess ethanol. chemicalbook.com The residue is then diluted with an organic solvent like ethyl acetate (B1210297) and washed with an aqueous solution of a weak base, such as sodium hydrogen carbonate, to neutralize the acidic catalyst and remove any unreacted carboxylic acid. chemicalbook.comoperachem.com This is followed by washing with water to remove any remaining salts. chemicalbook.com The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester. chemicalbook.comoperachem.com
Further purification is often necessary to obtain a product of high purity. Recrystallization from a suitable solvent, such as ethanol, is a common technique used to purify the solid ester. chemicalbook.com This process yields the final product as a pale-yellow powder. chemicalbook.com The purity of the final compound can be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. chemicalbook.com
Exploration of Alternative Synthetic Routes for Ethyl Naphthoate Derivatives
While the direct nitration of 1-naphthoic acid followed by esterification is a primary route, researchers have explored alternative strategies for the synthesis of substituted naphthoic acids and their esters. These alternative routes can offer advantages in terms of regioselectivity, yield, and substrate scope.
One approach involves the synthesis of substituted naphthoic acids from precursors other than 1-naphthoic acid itself. For instance, substituted naphthoic acid derivatives have been prepared from tetralone precursors, which can provide better control over the position of substituents on the naphthalene ring. researchgate.net However, these routes can be lengthy and more complex. researchgate.net
Another strategy involves the modification of the naphthalene ring system before the introduction of the carboxylic acid or ester functionality. For example, a substituted naphthalene can be acylated, and the resulting ketone can then be oxidized to the corresponding carboxylic acid. cdnsciencepub.com
Strategies Involving Organometallic Intermediates
While classical esterification is a common route, modern synthetic strategies increasingly rely on organometallic intermediates to construct the core structure or introduce key functional groups with high precision and efficiency. Although direct synthesis of this compound using these methods is not extensively documented, the application of organometallic chemistry to the synthesis of naphthoic acids and their esters is well-established.
Grignard Reagents: One potential organometallic approach involves the use of a Grignard reagent. mnstate.eduorganic-chemistry.org For instance, the synthesis of α-naphthoic acid can be achieved by reacting α-bromonaphthalene with magnesium to form the corresponding Grignard reagent, α-naphthylmagnesium bromide. orgsyn.org This organometallic intermediate is then carbonated, typically using dry ice (solid CO2), followed by acidic workup to yield the carboxylic acid. orgsyn.org Theoretically, this strategy could be adapted to produce 5-nitro-1-naphthoic acid by starting with 1-bromo-5-nitronaphthalene. Subsequent esterification would then yield the target compound. It is important to note that Grignard reagents can react with nitro groups, which may complicate the synthesis. psu.edu
Another Grignard-based method involves the reaction of an organomagnesium halide with an ethyl carbonate to directly form the ethyl ester. orgsyn.org For example, ethyl α-naphthoate can be prepared by reacting α-naphthylmagnesium bromide with ethyl carbonate. orgsyn.org This approach could potentially be applied to synthesize this compound from 1-bromo-5-nitronaphthalene, again with the caveat of the nitro group's reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis offers a powerful and versatile toolkit for C-C bond formation. dokumen.pubdiva-portal.org Reactions like the Sonogashira coupling can be used to link terminal alkynes with aryl halides, a key step in building more complex molecular frameworks. scirp.org While not a direct route to this compound, these methods are instrumental in creating substituted naphthalene precursors. For instance, palladium-catalyzed reactions are used in the synthesis of various substituted naphthalenes from precursors like 2-bromobenzaldehydes or 1-bromo-2-vinylbenzene derivatives. thieme-connect.com A hypothetical route could involve a palladium-catalyzed carbonylation of a 1-halo-5-nitronaphthalene in the presence of ethanol to install the ethyl ester group directly. Decarbonylative coupling reactions, where a carboxylic acid is converted to another functional group, also highlight the utility of palladium catalysis in modifying naphthoic acid derivatives. rsc.org
Multi-step Synthetic Sequences for Complex Naphthalene Architectures
The construction of the substituted naphthalene ring system itself often requires multi-step synthetic sequences, particularly for complex substitution patterns that are not accessible through direct functionalization of the parent naphthalene core. These methods build the bicyclic aromatic ring from simpler, non-aromatic precursors, allowing for precise control over the final substitution pattern.
Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone of cyclic and polycyclic compound synthesis. grafiati.comresearchgate.net This [4+2] cycloaddition can be employed to construct the naphthalene skeleton. For example, a substituted o-quinodimethane can act as the diene, reacting with a dienophile to form a tetrahydronaphthalene intermediate. Subsequent aromatization then yields the naphthalene ring system. acs.org In one relevant synthesis, ethyl 6,7-dichloro-3-nitro-2-naphthoate was prepared via a Diels-Alder reaction between 4,5-dichloro-o-quinodimethane and ethyl (E)-3-nitroacrylate. acs.org The resulting tetrahydro-naphthoate was then aromatized. acs.org This general strategy could be conceptually adapted to form the 5-nitro-1-naphthoate core by selecting appropriately substituted diene and dienophile partners.
Annulation and Cyclization Reactions: Various annulation strategies, where a new ring is fused onto an existing one, are employed to build naphthalene architectures. Rhodium-catalyzed [2+2+2] benzannulation of phthalic acids with two alkyne molecules has been developed to synthesize multisubstituted 1-naphthoic acids. researchgate.net Similarly, palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with alkynes provides an efficient route to substituted naphthalenes. thieme-connect.com These methods offer access to highly functionalized naphthalene rings that would be difficult to prepare otherwise. The resulting naphthoic acids can then be esterified to compounds like this compound. For instance, a suitably substituted benzene (B151609) derivative could undergo a sequence of reactions, such as Friedel-Crafts acylation followed by cyclization and aromatization, to construct the desired 5-nitronaphthalene skeleton prior to esterification. researchgate.net
Table 1: Research Findings on Synthetic Methodologies
| Synthetic Strategy | Key Reaction Type | Precursors | Reagents/Catalysts | Product/Intermediate | Reference |
|---|---|---|---|---|---|
| Direct Esterification | Fischer Esterification | 5-Nitro-1-naphthoic acid, Ethanol | Conc. H₂SO₄ | This compound | chemicalbook.com |
| Organometallic (Grignard) | Carbonation | α-Bromonaphthalene | Mg, CO₂ | α-Naphthoic acid | orgsyn.org |
| Organometallic (Grignard) | Acylation | α-Naphthylmagnesium bromide | Ethyl carbonate | Ethyl α-naphthoate | orgsyn.org |
| Multi-step (Diels-Alder) | Cycloaddition/Aromatization | 4,5-Dichloro-o-quinodimethane, Ethyl (E)-3-nitroacrylate | - | Ethyl 6,7-dichloro-3-nitro-2-naphthoate | acs.org |
| Multi-step (Annulation) | Palladium-catalyzed Annulation | 1-Bromo-2-vinylbenzene derivatives, Alkynes | Pd(OAc)₂, CsOAc | Substituted Naphthalenes | thieme-connect.com |
| Multi-step (Annulation) | Rhodium-catalyzed Benzannulation | Phthalic acids, Alkynes | Ru-catalyst | Multisubstituted 1-naphthoic acids | researchgate.net |
Chemical Reactivity and Mechanistic Studies of Ethyl 5 Nitro 1 Naphthoate
Hydrolytic Transformations of the Ester Moiety
The ester group in Ethyl 5-nitro-1-naphthoate is a key site for chemical transformation, particularly through hydrolysis.
The rate of alkaline hydrolysis of this compound has been investigated in an 85:15 (by weight) ethanol-water solvent system across a range of temperatures. canterbury.ac.nz The kinetics of this saponification reaction were followed using a titration method. canterbury.ac.nz The presence of the electron-withdrawing nitro group on the naphthalene (B1677914) ring influences the reaction rate. dissertation.com Studies on related naphthoate esters show that the rate of hydrolysis is sensitive to the composition of the solvent system and the temperature, with reaction rates increasing at higher temperatures. canterbury.ac.nzrsc.org For many carboxylic acid esters, the rate of hydrolysis generally increases with temperature, following the principles of the Arrhenius equation. nih.gov
Below is a data table of the second-order rate constants (k) for the alkaline hydrolysis of this compound at various temperatures in 85% ethanol-water.
| Temperature (°C) | Temperature (K) | Rate Constant (k) in L mol⁻¹ sec⁻¹ |
| 20.0 | 293.15 | 0.0196 |
| 25.0 | 298.15 | 0.0313 |
| 30.0 | 303.15 | 0.0494 |
| 35.0 | 308.15 | 0.0766 |
| 40.0 | 313.15 | 0.117 |
Data sourced from a study on the alkaline hydrolysis of substituted ethyl 1-naphthoates. canterbury.ac.nz
The energy and entropy of activation for the alkaline hydrolysis of this compound have been calculated from kinetic data measured over a range of temperatures. canterbury.ac.nz For the reaction in an 85% ethanol-water mixture, the activation energy (Ea) was determined to be 17.1 kcal/mol. canterbury.ac.nz The entropy of activation (ΔS‡) for this process was calculated as -13.3 entropy units (e.u.). canterbury.ac.nz These thermodynamic parameters provide insight into the transition state of the reaction, with the negative entropy of activation suggesting a more ordered transition state compared to the reactants, which is characteristic of bimolecular reactions. canterbury.ac.nzgla.ac.uk A high degree of correlation between activation energies and the rates of base-catalyzed hydrolysis has been reported for carboxylic acid esters. nih.gov
| Activation Parameter | Value | Units |
| Energy of Activation (Ea) | 17.1 | kcal/mol |
| Entropy of Activation (ΔS‡) | -13.3 | cal deg⁻¹ mol⁻¹ (e.u.) |
Data sourced from a kinetic study of nitro-substituted ethyl 1-naphthoates. canterbury.ac.nz
The alkaline hydrolysis of esters, a process known as saponification, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.govepa.gov This mechanism is the most common pathway for the saponification of carboxylic acid esters like this compound. epa.gov
The BAC2 mechanism involves two main steps:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group. epa.govkhanacademy.org This leads to the formation of a tetrahedral intermediate. nih.gov
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. khanacademy.org This results in the departure of the ethoxide (⁻OCH₂CH₃) leaving group, which is a stronger base than the hydroxide ion. khanacademy.org The process is driven forward by the subsequent acid-base reaction where the liberated ethoxide ion deprotonates the newly formed carboxylic acid, shifting the equilibrium towards the final products: a carboxylate salt and ethanol (B145695). khanacademy.org
The presence of the electron-withdrawing nitro group on the naphthalene ring makes the carbonyl carbon more electrophilic, thereby facilitating the initial nucleophilic attack by the hydroxide ion. dissertation.com
Intramolecular and Intermolecular Reactions of the Naphthalene Core
The reactivity of the naphthalene core in this compound is significantly influenced by the interplay of electronic and steric effects of its substituents. These factors govern the outcomes of both intramolecular and intermolecular reactions.
Substituent Effects on Reactivity: Hammett Constant Analysis
The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic systems. researchgate.netchemicke-listy.cz In the case of naphthalene derivatives, the equation is applied to understand how substituents influence reaction rates and equilibria. researchgate.net For substituted ethyl 1-naphthoates, the rates of alkaline hydrolysis have been studied to determine the Hammett reaction constant (ρ). rsc.org
The electronic nature of the nitro group (a strong electron-withdrawing group) and the ethyl carboxylate group (an electron-withdrawing group) in this compound deactivates the naphthalene ring towards electrophilic substitution and activates it towards nucleophilic substitution. The Hammett substituent constant (σ) provides a measure of the electronic influence of a substituent. chemicke-listy.cz For the nitro group, these values are significantly positive, indicating its strong electron-withdrawing nature.
Studies on the alkaline hydrolysis of various substituted methyl 2-naphthoates have shown that the Hammett equation applies with high precision. However, the reaction constant (ρ) can vary depending on the relative positions of the substituent and the reaction center. researchgate.net Research on the hydrolysis of substituted ethyl 1-naphthoates, including nitro-substituted derivatives, has demonstrated that the mechanism is similar to that of substituted benzoates, with a comparable ρ value. rsc.org This indicates that the electronic effects of substituents on the reactivity of the naphthalene and benzene (B151609) systems are analogous. canterbury.ac.nz
The application of the Hammett equation and its extensions, which separate inductive and resonance effects, allows for a more detailed analysis of substituent effects in the naphthalene series. researchgate.net This provides a quantitative understanding of how the nitro and ethoxycarbonyl groups in this compound modulate the electron density and, consequently, the reactivity of the naphthalene core.
Steric Hindrance Effects on Reactivity in Substituted Naphthalenes
Steric hindrance plays a crucial role in the reactivity of substituted naphthalenes, particularly for those with substituents at the 1- and 8-positions (peri-positions). kiku.dk In this compound, the ethyl carboxylate group is at the 1-position and the nitro group is at the 5-position. While not in a direct peri-interaction, the substituent at the 1-position experiences steric hindrance from the hydrogen atom at the 8-position. stackexchange.com
This peri-effect can force substituents out of the plane of the aromatic ring, which can affect resonance stabilization and reactivity. kiku.dk For instance, in the case of 1-substituted naphthaldehydes, steric hindrance can cause the aldehyde group to twist out of the plane of the naphthalene ring. kiku.dk Similarly, the ethyl carboxylate group in this compound may experience some degree of steric hindrance, influencing its rotational conformation and accessibility for reactions.
The rates of reactions such as acid-catalyzed esterification and alkaline hydrolysis of α-naphthoic acids and their esters have been studied to quantify the steric effects. canterbury.ac.nz It has been observed that while steric strain can be significant in some reactions of α-naphthalene derivatives, its effect can be mitigated by factors like steric inhibition of resonance. canterbury.ac.nz
In electrophilic substitution reactions of naphthalene, substitution generally occurs more readily at the 1-position (α-position) due to the greater stability of the intermediate. stackexchange.commsu.edu However, for bulky substituents, the 2-position (β-position) is favored due to steric hindrance from the hydrogen at the 8-position. stackexchange.com This highlights the competition between electronic and steric factors in determining the regioselectivity of reactions on the naphthalene core.
Examination of Rearrangement Pathways and Structural Stability
The structural stability of nitronaphthalene derivatives can be influenced by photochemical and thermal conditions, leading to rearrangement reactions. In the photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), the orientation of the nitro group relative to the aromatic ring is a key factor in their photoreactivity. walshmedicalmedia.comresearchgate.net For some nitronaphthalene derivatives, excitation can lead to the formation of a nitrite (B80452) intermediate, which can then rearrange to form other products. walshmedicalmedia.com
One proposed pathway involves the homolytic cleavage of the C-N bond to form an aryl radical and nitrogen dioxide, which can then recombine or react further. walshmedicalmedia.com Another pathway involves the population of an intramolecular charge transfer state. walshmedicalmedia.comacs.org The presence of molecular oxygen can significantly influence the photodegradation quantum yields of nitronaphthalenes by quenching triplet states or scavenging radical species. researchgate.net
In specific cases of 1,8-disubstituted naphthalenes with sterically demanding groups like nitro and carboxylic acid, unusual rearrangements that disrupt the aromaticity of the naphthalene core have been observed. nih.gov The steric strain between the peri-substituents can promote the formation of strained intermediates that undergo fragmentation and rearrangement under mild conditions. nih.gov While this compound does not have the 1,8-disubstitution pattern that leads to such dramatic rearrangements, the principles of strain-induced reactivity are relevant to understanding the stability of highly substituted naphthalenes.
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and stability of complex molecules like substituted naphthalenes. nih.govnih.gov These studies can help to predict reaction pathways and the structures of intermediates and transition states.
Advanced Spectroscopic and Analytical Characterization of Ethyl 5 Nitro 1 Naphthoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of Ethyl 5-nitro-1-naphthoate by mapping the chemical environments of its constituent protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the ethyl ester group. The electron-withdrawing nature of the nitro group and the ester functionality significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values).
The protons of the ethyl group exhibit characteristic splitting patterns. The methylene (B1212753) protons (-CH₂-) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet.
Analysis of the coupling constants (J-values) between adjacent aromatic protons is crucial for unambiguously assigning their positions on the naphthalene ring. The magnitude of these constants provides information about the dihedral angles between neighboring protons, aiding in the determination of the substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.2-8.4 | d | ~7.5-8.5 |
| H-3 | ~7.6-7.8 | t | ~7.5-8.0 |
| H-4 | ~8.8-9.0 | d | ~8.0-9.0 |
| H-6 | ~8.4-8.6 | d | ~7.5-8.5 |
| H-7 | ~7.7-7.9 | t | ~7.5-8.0 |
| H-8 | ~8.1-8.3 | d | ~8.0-9.0 |
| -OCH₂CH₃ | ~4.4-4.6 | q | ~7.0-7.5 |
| -OCH₂CH₃ | ~1.4-1.6 | t | ~7.0-7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found at a significant downfield shift (typically 160-170 ppm). The aromatic carbons exhibit a range of chemical shifts influenced by the positions of the nitro and ester substituents. The carbons directly attached to the electron-withdrawing nitro group are expected to be deshielded and appear at lower fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165-170 |
| C-1 | ~128-132 |
| C-2 | ~124-128 |
| C-3 | ~129-133 |
| C-4 | ~122-126 |
| C-4a | ~130-134 |
| C-5 | ~145-150 |
| C-6 | ~123-127 |
| C-7 | ~135-140 |
| C-8 | ~125-129 |
| C-8a | ~127-131 |
| -OCH₂CH₃ | ~61-65 |
| -OCH₂CH₃ | ~13-17 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Vibrational Frequencies of Nitro and Ester Functional Groups
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the nitro and ester functional groups. The nitro group exhibits two strong stretching vibrations: an asymmetric stretch typically in the 1550-1475 cm⁻¹ region and a symmetric stretch between 1360-1290 cm⁻¹.
The ester group is identified by a strong carbonyl (C=O) stretching band, which for an aromatic ester, is expected in the 1730-1715 cm⁻¹ range. Additionally, characteristic C-O stretching vibrations are observed in the fingerprint region, typically between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 |
| Nitro (-NO₂) | Symmetric Stretch | 1360-1290 |
| Ester (C=O) | Carbonyl Stretch | 1730-1715 |
| Ester (C-O) | Asymmetric Stretch | 1310-1250 |
| Ester (C-O) | Symmetric Stretch | 1130-1100 |
Analysis of Aromatic Ring Modes and Substituent Effects
The vibrations of the naphthalene ring system give rise to a series of bands in the IR and Raman spectra. These include C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The positions and intensities of these bands are influenced by the electronic effects of the nitro and ester substituents. The electron-withdrawing nature of these groups can cause shifts in the vibrational frequencies of the aromatic ring modes compared to unsubstituted naphthalene. Out-of-plane C-H bending vibrations, which appear at lower frequencies, can also provide information about the substitution pattern of the naphthalene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The absorption is characteristic of the chromophores present in the structure. In this compound, the primary chromophore is the nitronaphthalene system, where the naphthalene rings and the nitro group create an extended conjugated system.
These absorptions are attributed to π→π* transitions within the aromatic system. The high-energy band around 243 nm represents transitions within the naphthalene ring system, while the lower-energy band around 343 nm is characteristic of the charge-transfer transition involving the nitro group and the aromatic rings. nih.gov The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, would be determined using the Beer-Lambert law, but specific values for this compound are not documented.
Table 1: Representative UV Absorption Maxima for the Nitronaphthalene Chromophore Data based on 1-nitronaphthalene (B515781), a closely related chromophoric system.
| Transition Type | Approximate λmax (nm) |
|---|---|
| π→π* (Naphthalene) | ~243 |
| π→π* (Charge-Transfer) | ~343 |
Solvatochromism is the phenomenon where the absorption wavelength of a compound changes with the polarity of the solvent in which it is dissolved. wikipedia.org This effect provides information about the change in dipole moment of the molecule upon electronic excitation. For nitroaromatic compounds like this compound, the excited state often has a greater charge-transfer character and a larger dipole moment than the ground state.
Consequently, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). wikipedia.org This behavior is known as positive solvatochromism. The sensitivity of the λmax to solvent polarity can be used to probe the microenvironment of the molecule. While specific studies on this compound are absent, related naphthalene derivatives are known to exhibit solvatochromic shifts, indicating that their excited states have larger dipole moments than their ground states. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy, typically within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass but different exact masses. nih.gov
For this compound, the molecular formula is C₁₃H₁₁NO₄. Using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₄ |
| Theoretical Monoisotopic Mass | 245.06881 Da |
| Expected Ion (e.g., [M+H]⁺) | 246.07608 Da |
In a mass spectrometer, typically under electron ionization (EI), the molecular ion ([M]⁺•) is formed, which can then undergo fragmentation. The resulting fragment ions provide a structural fingerprint of the molecule. For this compound ([M]⁺• at m/z 245), several fragmentation pathways can be predicted based on the functional groups present.
Common fragmentations for esters include the loss of the alkoxy group and α-cleavage. libretexts.orgyoutube.com For aromatic nitro compounds, characteristic losses include the nitro group (NO₂) and nitric oxide (NO). nih.govmiamioh.edu
Key predicted fragmentation pathways include:
Loss of the ethoxy radical (•OC₂H₅): Cleavage of the ester C-O bond would yield a stable naphthoyl cation at m/z 200.
Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl group, resulting in an ion at m/z 217.
Loss of the nitro group (•NO₂): Cleavage of the C-N bond would produce a fragment ion at m/z 199.
Loss of nitric oxide (•NO): Rearrangement followed by the loss of NO is common for aromatic nitro compounds, which would give a fragment at m/z 215. nih.gov
Table 3: Predicted Key Mass Fragments of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 245 | [C₁₃H₁₁NO₄]⁺• | (Molecular Ion) |
| 215 | [C₁₃H₁₁O₃]⁺• | •NO |
| 200 | [C₁₁H₇O₂]⁺ | •C₂H₅O |
| 199 | [C₁₃H₁₁O₂]⁺ | •NO₂ |
| 170 | [C₁₁H₆O]⁺• | •C₂H₅O, CO |
| 126 | [C₁₀H₆]⁺• | •C₂H₅O, CO, NO |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Although no published crystal structure for this compound is currently available, the technique would provide invaluable structural information.
A crystallographic study would precisely define the geometry of the naphthalene core, which is expected to be largely planar. It would also determine the orientation of the nitro and ethyl carboxylate substituents relative to the ring system. Key structural parameters that would be elucidated include:
The C-N bond length and the O-N-O bond angle of the nitro group.
The planarity of the nitro group with respect to the aromatic ring, which influences electronic conjugation.
The conformation of the ethyl ester group (-COOCH₂CH₃), including the torsion angles that define its orientation.
Intermolecular interactions in the crystal lattice, such as π-π stacking between the naphthalene rings of adjacent molecules and potential weak hydrogen bonds or dipole-dipole interactions involving the polar nitro and ester groups. These interactions govern the crystal packing and influence the material's bulk properties.
Chromatographic Methods for Purity Assessment and Isomer Separation
The purity of this compound and the effective separation of its potential isomers are critical for its characterization and application in further research or synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are powerful analytical techniques employed for these purposes. While specific methods for this compound are not extensively documented in publicly available literature, established methodologies for analogous nitroaromatic compounds and naphthalene derivatives provide a robust framework for developing effective analytical protocols.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water or a buffer).
For the separation of positional isomers of nitronaphthalene derivatives, specialized HPLC columns can be employed. Columns with stationary phases capable of π-π interactions, such as those bonded with pyrenylethyl or nitrophenylethyl groups, have demonstrated enhanced selectivity for aromatic isomers. nacalai.com These interactions, in addition to hydrophobic interactions, can provide the necessary resolution to separate closely related isomers that may not be resolved on a standard C18 column. The optimization of mobile phase composition, flow rate, and column temperature is crucial for achieving baseline separation of the main compound from any impurities or isomers.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile compounds. For nitroaromatic compounds, care must be taken due to their potential thermal lability. nih.gov Successful GC analysis of similar compounds has been achieved using deactivated injection port liners and wide-bore capillary columns to minimize degradation. oup.comdtic.mil The high resolution of capillary GC columns makes this technique well-suited for separating isomers and identifying trace impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.
The following tables outline hypothetical, yet representative, chromatographic conditions for the analysis of this compound based on methods used for similar nitroaromatic compounds.
Table 1: Illustrative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative HPLC Method for Isomer Separation of Nitronaphthoate Esters
| Parameter | Condition |
| Column | Nitrophenylethyl (NPE) Bonded Silica (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 3: Illustrative GC-MS Method for Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C (with deactivated liner) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 m/z |
| Injection Mode | Splitless (1 µL) |
Computational and Theoretical Investigations of Ethyl 5 Nitro 1 Naphthoate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 5-nitro-1-naphthoate at the atomic level. These methods model the electronic structure of the molecule to predict its geometry, stability, and spectroscopic behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to find the geometry that corresponds to the lowest energy state on the potential energy surface.
This process involves iteratively solving the Kohn-Sham equations to minimize the electronic energy of the system, which in turn provides information on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar nitroaromatic compounds reveal that the nitro group (-NO₂) often twists slightly out of the plane of the aromatic ring to minimize steric hindrance while maintaining electronic conjugation. The resulting energy landscape can identify stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and dynamics.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the electronic excitation energies, which correspond to the absorption of light in the UV-visible spectrum. The calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption.
These theoretical predictions are invaluable for interpreting experimental spectroscopic data. For nitro-substituted aromatic esters, electronic transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from occupied to unoccupied molecular orbitals within the naphthalene (B1677914) ring system and the nitro and ester functional groups. The solvent environment can also be modeled to predict solvatochromic shifts, which are changes in the absorption spectrum due to the polarity of the solvent.
Natural Bond Orbital (NBO) Analysis for Bonding Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic delocalization within this compound. This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and chemical bonds).
NBO analysis quantifies the natural atomic charges on each atom, revealing the electron distribution across the molecule. The strong electron-withdrawing nature of the nitro group leads to a significant positive charge on the adjacent carbon atoms of the naphthalene ring. Furthermore, NBO calculates the stabilization energies associated with donor-acceptor interactions, which represent intramolecular charge transfer. A key interaction in this molecule would be the delocalization of electron density from the lone pairs of the oxygen atoms in the nitro and ester groups into the antibonding orbitals (σ* or π*) of the naphthalene ring system. These interactions are critical for understanding the molecule's stability and reactivity.
Advanced Electronic Structure Analysis
Building upon the foundational quantum chemical calculations, a more advanced analysis of the electronic structure provides deeper insights into the reactivity and interactive properties of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic processes. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
For this compound, the HOMO is typically distributed over the electron-rich naphthalene ring, while the LUMO is often localized on the electron-deficient nitro group and the carbonyl of the ester. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. This analysis helps in predicting the types of reactions the molecule might undergo.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.06 |
| ELUMO | -2.52 |
| Energy Gap (ΔE) | 4.54 |
Note: The values in this table are illustrative, based on calculations for a structurally related nitrophenyl compound, and represent the type of data obtained from HOMO-LUMO analysis. nih.gov
Electrostatic Potential Surface (ESP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.
For this compound, the ESP map would show regions of negative potential (typically colored red or yellow) located around the electronegative oxygen atoms of the nitro and ester groups. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms and parts of the aromatic ring influenced by the electron-withdrawing groups, indicating sites prone to nucleophilic attack. This visual representation of charge distribution is a powerful tool for predicting intermolecular interactions and the initial steps of chemical reactions.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. acs.orgurjc.es
For a molecule like this compound, which possesses a flexible ethyl ester side chain, MD simulations are particularly useful for exploring its conformational landscape. The rotation around the C-O and C-C single bonds of the ethyl group, as well as the bond connecting the ester group to the naphthalene ring, allows the molecule to adopt various conformations. MD simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological receptors or other molecules.
Furthermore, MD simulations can elucidate the interactions between this compound and solvent molecules. By simulating the compound in different solvents (e.g., water, ethanol (B145695), hexane), one can observe how the solvent molecules arrange themselves around the solute and calculate key thermodynamic properties, such as the free energy of solvation. The polar nitro and ester groups are expected to interact favorably with polar solvents through dipole-dipole interactions, while the aromatic naphthalene core will have a preference for nonpolar environments.
Key insights from MD simulations would include:
Conformational Preferences: Identifying the dominant dihedral angles of the ethyl ester chain relative to the rigid naphthalene ring.
Solvation Shell Structure: Characterizing the arrangement of solvent molecules around the nitro group, the ester group, and the aromatic rings.
Hydrogen Bonding Dynamics: Quantifying the formation and lifetime of any hydrogen bonds between the solute and protic solvents.
Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound in a Water/Ethanol Mixture
| Parameter | Value / Method | Purpose |
| Force Field | CHARMM36 or AMBER | Defines the potential energy function for interatomic interactions. |
| Solvation Model | Explicit solvent box (e.g., TIP3P water, CGenFF ethanol) | Represents the solvent environment realistically. |
| System Size | ~5000-10000 atoms | Ensures sufficient solvent layers around the solute molecule. |
| Simulation Time | 100-500 nanoseconds (ns) | Allows for adequate sampling of conformational space and solvent dynamics. |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. |
| Temperature | 298 K (25 °C) | Represents standard ambient temperature. |
| Pressure | 1 bar | Represents standard atmospheric pressure. |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties, known as descriptors, that correlate with activity, QSAR models can be used to predict the activity of new or untested compounds. nih.gov
For nitroaromatic compounds, a major application of QSAR is the prediction of their mutagenicity and toxicity. mdpi.comnih.gov The biological activity of these compounds is often linked to the electrophilic character of the molecule and its ability to be metabolically reduced, particularly the nitro group. mdpi.com
A QSAR model for predicting a specific activity (e.g., mutagenicity) of this compound would involve several steps:
Data Set Collection: Assembling a series of nitroaromatic compounds with experimentally measured activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include:
Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). A lower E_LUMO indicates greater electrophilicity and is often correlated with higher mutagenicity in nitroaromatics. mdpi.com
Hydrophobicity Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (log P). This descriptor influences a compound's ability to cross cell membranes. nih.gov
Steric/Topological Descriptors: Related to the size and shape of the molecule.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the most relevant descriptors to the observed activity. nih.govbg.ac.rs
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
Based on established QSAR studies of nitroaromatics, it is probable that the mutagenic potential of this compound would be significantly influenced by its E_LUMO and log P values. The electron-withdrawing nitro group lowers the E_LUMO, making the molecule more susceptible to bioreduction, a key step in the mechanism of mutagenicity for this class of compounds.
Table 3: Key Molecular Descriptors Used in QSAR Models for Nitroaromatic Mutagenicity
| Descriptor | Typical Correlation with Mutagenicity | Relevance to Chemical Mechanism |
| Energy of LUMO (E_LUMO) | Negative (Lower E_LUMO, higher activity) | Represents the molecule's ability to accept an electron; crucial for the initial step of nitroreduction. mdpi.com |
| Log P (Octanol-Water Partition Coefficient) | Positive | Measures hydrophobicity, which affects the compound's transport to the site of action. nih.gov |
| Dipole Moment | Variable | Relates to the polarity of the molecule and its interactions with biological macromolecules. mdpi.com |
| Molecular Weight | Variable | A simple descriptor related to the size of the molecule. |
| Number of Nitro Groups | Positive | Generally, more nitro groups lead to a lower E_LUMO and higher potential for mutagenicity. |
Applications in Organic Synthesis and Chemical Transformations
Ethyl 5-nitro-1-naphthoate as a Key Building Block
The presence of both electron-withdrawing nitro and ester groups on the naphthalene (B1677914) ring system makes this compound a valuable precursor for creating diverse and highly functionalized molecules.
Precursor for Diverse Naphthalene Derivatives
This compound is a key intermediate for synthesizing substituted naphthalene compounds. The 5-nitro-1-naphthalene scaffold is an important structural motif in the creation of various dyes and bioactive molecules. For instance, 5-nitro-1,4-naphthoquinone, a related and important dyestuff intermediate, is synthesized from 1-nitronaphthalene (B515781). google.comresearchgate.net This highlights the industrial relevance of the 5-nitro substitution pattern on the naphthalene core, which is readily available in this compound for further chemical elaboration. The strategic placement of the nitro and ester groups allows for sequential or simultaneous transformations to build molecular complexity.
Synthesis of Naphthoic Acid Analogs with Varied Substituents
One of the most direct applications of this compound is in the synthesis of naphthoic acid analogs. The ethyl ester can be readily hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid, 5-nitro-1-naphthoic acid. This transformation serves as a gateway to a variety of other derivatives.
A detailed kinetic study of the alkaline hydrolysis of this compound in an 85% ethanol-water mixture has been conducted across a range of temperatures to determine the reaction rates and activation parameters. canterbury.ac.nz This conversion is a fundamental step, as the resulting carboxylic acid group can participate in a wide range of subsequent reactions, such as amide bond formation or conversion to other functional groups, thereby producing a diverse library of naphthoic acid analogs.
Table 1: Kinetic Data for the Alkaline Hydrolysis of this compound canterbury.ac.nz
This table presents kinetic parameters for the hydrolysis reaction, illustrating the quantifiable nature of this key transformation.
| Temperature (°C) | Rate Constant (k) (l.mole⁻¹ sec⁻¹) |
|---|---|
| 20.0 | 0.0116 |
| 25.0 | 0.0175 |
| 30.0 | 0.0260 |
Data derived from studies on the alkaline hydrolysis of this compound in 85% ethanol-water. canterbury.ac.nz
Functional Group Interconversion Strategies
The two primary functional groups of this compound, the nitro group and the ethyl ester, are both amenable to a wide variety of chemical transformations, significantly broadening its synthetic potential.
Transformations of the Nitro Group (e.g., to Amino, Hydroxyl)
The aromatic nitro group is one of the most versatile functional groups in organic synthesis due to its ability to be converted into numerous other functionalities. The most common and significant transformation is its reduction to an amino group (-NH₂), yielding ethyl 5-amino-1-naphthoate. This conversion transforms the electron-withdrawing nature of the nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the naphthalene ring and opening up new reaction pathways, such as diazotization followed by substitution. The resulting 5-amino-1-naphthoic acid derivatives are valuable intermediates in their own right. researchgate.netoakwoodchemical.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
This table outlines standard chemical methods for the conversion of the nitro group into an amine, a foundational transformation in synthetic chemistry.
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation | Amino (-NH₂) |
| SnCl₂, HCl | Acidic reduction | Amino (-NH₂) |
| Fe, HCl/CH₃COOH | Acidic reduction | Amino (-NH₂) |
While direct conversion to a hydroxyl group is less common, it can be achieved through a multi-step sequence, typically involving reduction to the amine, followed by diazotization and subsequent hydrolysis.
Modifications of the Ester Moiety (e.g., Transesterification, Amidation)
The ethyl ester group is a versatile handle for constructing different derivatives. Beyond the hydrolysis to a carboxylic acid mentioned previously, the ester can undergo several other important transformations. canterbury.ac.nz
Transesterification: By reacting this compound with a different alcohol under acidic or basic catalysis, the ethyl group can be exchanged for another alkyl or aryl group. masterorganicchemistry.comresearchgate.net This process is useful for modifying the solubility and reactivity of the molecule. For example, reacting it with methanol (B129727) would yield mthis compound.
Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with catalytic activation, converts the ester into the corresponding amide. This reaction is fundamental for building peptide-like structures or introducing new functionalities via the amine side chain. The synthesis of novel naphthoquinone amides for biological evaluation demonstrates the utility of this class of compounds. nih.gov
Table 3: Potential Modifications of the Ester Moiety
This table summarizes key reactions for modifying the ester functional group, enabling the synthesis of different classes of compounds.
| Reactant | Reaction Type | Product Functional Group |
|---|---|---|
| NaOH (aq) | Hydrolysis | Carboxylate (-COO⁻) |
| R'OH, H⁺ or OR'⁻ | Transesterification | New Ester (-COOR') |
Role in Complex Molecule Synthesis and Natural Product Analogues
While specific instances of this compound in the total synthesis of a named natural product are not prominently documented, its structural features make it a highly suitable precursor for the synthesis of complex molecules and analogues of natural products. nih.govnih.govuiowa.edu The naphthalene core is a key component of many biologically active compounds, including pyranonaphthoquinone antibiotics and other polycyclic aromatic natural products.
The functional groups of this compound allow it to be used in annulation strategies to build additional rings onto the naphthalene system. For example, the amino derivative (obtained from nitro reduction) and the carboxylic acid derivative (from ester hydrolysis) can be used as anchor points for constructing heterocyclic rings, a common feature in alkaloids and other complex natural products. The development of synthetic strategies to access diverse molecular architectures is a central theme in modern organic synthesis. uiowa.edu The versatility of intermediates like this compound allows chemists to construct libraries of compounds for biological screening, facilitating the discovery of new therapeutic agents.
Catalytic Applications and Ligand Development from Nitro-Naphthoates
While direct catalytic applications of this compound are not extensively documented in scientific literature, its primary role in the field of catalysis lies in its potential as a precursor for the synthesis of more complex molecules, particularly ligands for transition metal catalysis. The presence of the nitro group on the naphthalene core is the key to this potential, as its reduction to an amino group provides a versatile functional handle for further chemical modifications.
The transformation of the nitro group into an amino group is a fundamental and well-established process in organic synthesis, typically achieved through catalytic hydrogenation. This conversion of this compound would yield ethyl 5-amino-1-naphthoate, a molecule with both an amino and an ester functional group. This combination of a "soft" amine nitrogen donor and a "hard" carboxylate oxygen donor, upon hydrolysis of the ester, could enable unique reactivity and selectivity in catalytic transformations when coordinated to a metal center.
The resulting aminonaphthoic acid derivative can serve as a scaffold for developing novel bidentate or polydentate ligands. For instance, the amino group can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. iosrjournals.orgekb.egsemanticscholar.org These Schiff base ligands, featuring an imine (-C=N-) linkage, are highly versatile in coordination chemistry and have been instrumental in the development of catalysts for a wide range of organic reactions. iosrjournals.org The electronic and steric properties of such ligands can be fine-tuned by varying the aldehyde or ketone precursor, thereby influencing the catalytic activity and selectivity of the resulting metal complex.
Furthermore, aminonaphthoic acid derivatives have been successfully employed in the construction of novel coordination polymers. These materials, in which metal ions are linked by organic ligands, can have applications in areas such as catalysis and gas storage. The rigid structure of the naphthalene unit makes it an attractive component for building robust and porous frameworks.
The catalytic reduction of aromatic nitro compounds to their corresponding amines is a critical step in realizing the potential of nitro-naphthoates in ligand development. A variety of catalytic systems have been developed for this purpose, each with its own advantages in terms of efficiency, selectivity, and substrate tolerance.
Below is a table summarizing common catalytic systems used for the reduction of aromatic nitro compounds, a reaction that would be the first step in converting this compound into a ligand precursor.
| Catalyst System | Reducing Agent | Typical Reaction Conditions | Key Features and Applications |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature to moderate heat, atmospheric to moderate pressure | Highly efficient and widely used for a broad range of nitroarenes. |
| Raney Nickel | Hydrogen Gas (H₂) or Hydrazine (N₂H₄) | Varies with reducing agent; can be performed at room temperature | A cost-effective alternative to palladium catalysts. |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Room temperature, atmospheric pressure | Effective catalyst for the reduction of various functional groups, including nitro groups. |
| Iron (Fe) in Acidic Media | - | Reflux in acidic solutions (e.g., acetic acid or hydrochloric acid) | A classical method, often used for its cost-effectiveness in large-scale synthesis. |
| Tin(II) Chloride (SnCl₂) | - | Acidic conditions (e.g., concentrated HCl) | A mild reducing agent, useful for selective reductions in the presence of other sensitive functional groups. |
The development of chiral ligands from aminonaphthoic acid precursors is another significant area of research. Atropisomeric compounds, where chirality arises from restricted rotation around a single bond, are highly valuable as ligands in asymmetric catalysis. nih.gov Naphthylamine derivatives have been utilized in the synthesis of such chiral ligands, which can be employed in enantioselective reactions to produce specific stereoisomers of a target molecule. nih.gov The strategic placement of the amino and carboxylate groups in the reduction product of this compound could provide a foundation for designing novel atropisomeric ligands.
Exploration in Medicinal Chemistry Research and Drug Discovery Excluding Clinical Trials, Dosage, Safety/adverse Effects
Structure-Activity Relationship (SAR) Studies of Nitro-Naphthalene Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For nitro-naphthalene derivatives, SAR studies focus on dissecting the roles of the naphthalene (B1677914) core, the nitro group, and other substituents. researchgate.netnih.gov The concerted influence of various structural and electronic factors in nitro-aromatic compounds presents a significant challenge in developing these relationships. researchgate.net
The design of new analogues is a rational process to enhance a desired biological activity or to probe the interaction of a molecule with its biological target. Starting from a lead compound like Ethyl 5-nitro-1-naphthoate, medicinal chemists systematically modify the structure to create a library of related compounds.
Synthetic Strategies: The synthesis of nitro-naphthalene derivatives often begins with the nitration of a naphthalene precursor. The nitration of naphthalene with nitric and sulfuric acids primarily yields 1-nitronaphthalene (B515781), with smaller amounts of the 2-nitro isomer. researchgate.net Further nitration of 1-nitronaphthalene can lead to dinitro derivatives, such as 1,5- and 1,8-dinitronaphthalene. researchgate.net To synthesize specific analogues of this compound, one might start with the corresponding naphthoic acid or ester and introduce the nitro group, or begin with a pre-nitrated naphthalene and build the ester functionality. vpscience.orgnih.gov
Analogue Design: Modifications can be made at several positions to explore the chemical space and optimize biological activity. Key strategies include:
Altering the Nitro Group Position: Moving the nitro group to different positions on the naphthalene ring can drastically alter the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets. nih.gov
Modifying the Ester Group: The ethyl ester can be replaced with other alkyl or aryl groups to change the compound's lipophilicity, solubility, and potential for hydrogen bonding or steric interactions within a binding pocket.
| Analogue Type | Modification Strategy | Rationale for Synthesis | Example Structure (Modification from Parent) |
|---|---|---|---|
| Positional Isomer | Repositioning of the nitro group (e.g., to C4, C8) | To investigate the impact of nitro group location on target binding and electronic distribution. | Ethyl 4-nitro-1-naphthoate |
| Ester Modification | Varying the alcohol moiety of the ester (e.g., methyl, isopropyl, benzyl) | To probe steric tolerance in the binding site and modify solubility and pharmacokinetic properties. | Mthis compound |
| Ring Substitution | Addition of a second substituent (e.g., -OH, -NH2, -Cl) on the naphthalene ring | To introduce new points of interaction (e.g., hydrogen bonding) and modulate electronic properties. | Ethyl 4-hydroxy-5-nitro-1-naphthoate |
| Functional Group Bioisostere | Replacing the nitro group with a bioisosteric equivalent (e.g., -CN, -SO2CH3) | To retain electron-withdrawing properties while altering chemical reactivity and metabolic stability. | Ethyl 5-cyano-1-naphthoate |
The specific functional groups of this compound are critical determinants of its potential interactions with biological macromolecules like proteins and nucleic acids.
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic distribution of the entire naphthalene ring system. vpscience.orgnih.gov This electronic effect can enhance π-stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's binding site. The oxygen atoms of the nitro group are potential hydrogen bond acceptors. mdpi.com Furthermore, the nitro group can undergo metabolic reduction in cellular environments to form reactive nitro anion radicals, which is a key mechanism of action for many antimicrobial and anticancer nitroaromatic compounds. nih.govnih.gov
| Functional Group | Potential Interaction Type | Interacting Biomolecular Partner (Example) | Significance in Drug Design |
|---|---|---|---|
| Nitro Group (-NO2) | Hydrogen Bond Acceptor | Amide backbone N-H; Arginine, Lysine side chains | Directional interaction contributing to binding specificity. |
| Electron-Withdrawing Effect | Aromatic rings (π-π stacking) | Enhances binding to flat, aromatic regions of a target. | |
| Ester Group (-COOEt) | Hydrogen Bond Acceptor (C=O) | Serine, Threonine -OH; Histidine N-H | Key anchoring point in a binding pocket. |
| Hydrophobic Interaction (Ethyl) | Leucine, Isoleucine, Valine side chains | Contributes to binding affinity and selectivity. | |
| Naphthalene Core | π-π Stacking / Hydrophobic | Aromatic amino acids; DNA base pairs | Provides a large surface area for non-covalent interactions. |
Computational Approaches in Ligand Design
Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting how a ligand like this compound might interact with a biological target, thereby guiding the synthesis of more potent and selective compounds. nih.gov
Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand (e.g., this compound) within the active site of a target protein. The process involves placing the ligand in various conformations and orientations within the binding site and calculating a "docking score" that estimates the binding energy. phcog.com This allows researchers to visualize potential key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. als-journal.com
Virtual Screening (VS) leverages molecular docking on a large scale. nih.gov Instead of docking a single compound, VS involves computationally screening vast libraries of thousands or even millions of molecules against a target protein structure. nih.govnih.gov This process helps to identify "hits"—molecules that are predicted to bind well to the target and are therefore promising candidates for experimental testing. frontiersin.org A virtual screening campaign for analogues of this compound would involve building a virtual library of related structures and docking them into a target of interest to prioritize which compounds to synthesize and test. nih.gov
| Step | Description | Objective |
|---|---|---|
| 1. Target Preparation | Obtain the 3D structure of the target protein (from PDB or homology modeling) and prepare it by adding hydrogens, assigning charges, and defining the binding site. | Create a computationally ready model of the biological target. |
| 2. Ligand Library Preparation | Generate 3D conformations for a large set of compounds (e.g., analogues of this compound) and assign appropriate chemical properties. | Create a diverse set of molecules to be screened. |
| 3. Molecular Docking | Systematically dock each ligand from the library into the defined binding site of the target protein using a scoring function to rank the poses. | Predict the binding mode and affinity for each compound. |
| 4. Hit Selection & Post-Processing | Analyze the top-scoring compounds based on their docking score, predicted interactions, and chemical novelty. Filter based on drug-like properties. | Prioritize a manageable number of promising candidates for experimental validation. |
Pharmacophore Modeling is another key computational technique. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govdergipark.org.tr These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net A pharmacophore model can be generated either based on the structure of a known ligand-target complex (structure-based) or by aligning a set of known active molecules to identify common features (ligand-based). babrone.edu.in This model then serves as a 3D query to search compound databases for novel molecules that possess the required features, even if they have a completely different chemical scaffold. nih.gov
Lead Optimization is the process of refining a promising hit compound (a "lead") to improve its properties, such as potency, selectivity, and metabolic stability. danaher.com Computational tools play a vital role in this iterative cycle of design, synthesis, and testing. patsnap.comchemrxiv.org Using insights from SAR, docking, and pharmacophore models, chemists can make targeted modifications to the lead compound. For example, if docking suggests a nearby hydrophobic pocket is unoccupied, a hydrophobic group could be added to the ligand to improve binding affinity. If a part of the molecule is rapidly metabolized, it can be modified to be more resistant to enzymatic degradation. patsnap.com This process aims to transform a promising but imperfect lead compound into a viable drug candidate. danaher.com
Investigating Potential Biological Activities at a Molecular Level
While specific biological activities for this compound are not extensively documented, its structural features suggest several potential molecular-level interactions and biological effects based on the known activities of related nitroaromatic and naphthalene-based compounds.
Antimicrobial/Antiparasitic Activity: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic properties. nih.govnih.gov This activity is often mediated by the intracellular reduction of the nitro group to form cytotoxic nitroso and hydroxylamine (B1172632) derivatives or reactive oxygen species, which can damage cellular components like DNA and proteins. nih.gov
Anticancer Activity: The planar naphthalene ring system is a feature found in some DNA intercalating agents. Naphthalene diimides, for example, have been investigated as G-quadruplex targeting anticancer drugs. nih.gov It is plausible that nitro-naphthalenes could interact with DNA or other targets relevant to cancer, such as telomerase. nih.gov The mutagenic potential of some nitro-PAHs is also a well-studied area. who.int
Enzyme Inhibition: The specific arrangement of functional groups in this compound could allow it to fit into the active sites of various enzymes. Depending on the target, it could act as an inhibitor. For instance, various naphthalene derivatives have been explored as inhibitors of enzymes involved in inflammatory pathways. researchgate.net
| Structural Feature | Associated Potential Activity | Plausible Molecular Mechanism | Reference Compound Class |
|---|---|---|---|
| Nitroaromatic System | Antimicrobial, Antiparasitic | Reductive activation to form reactive nitro anion radicals, leading to oxidative stress and cellular damage. nih.govnih.gov | Nitroimidazoles (e.g., Metronidazole) nih.gov |
| Planar Naphthalene Core | Anticancer, Mutagenic | Intercalation between DNA base pairs, disrupting DNA replication and transcription. nih.gov | Naphthalene diimides nih.gov |
| Ester and Nitro Groups | Enzyme Inhibition | Specific binding to enzyme active sites through hydrogen bonding and hydrophobic interactions. | Various synthetic enzyme inhibitors |
Exploration of Antimicrobial Properties of Related Nitro Compounds and Mechanisms
Nitroaromatic compounds have a history in the development of antimicrobial agents. encyclopedia.pub The antimicrobial activity of these molecules is often linked to the reduction of the nitro group, which can produce toxic intermediates such as nitroso and superoxide (B77818) species. encyclopedia.pub These reactive species can then covalently bind to microbial DNA, leading to cellular damage and death. encyclopedia.pub This mechanism is a key aspect of the action of some 5-nitroimidazole derivatives, which are established antimicrobial drugs. encyclopedia.pub
While specific studies on the antimicrobial activity of this compound are not extensively detailed in the provided search results, the broader class of naphthalene derivatives has been identified as a source of potent antimicrobials effective against a wide range of human pathogens. semanticscholar.orgresearchgate.net Research has demonstrated that various synthetic naphthalene derivatives exhibit significant antibacterial and antifungal activities. researchgate.networldnewsnaturalsciences.com For instance, certain naphthalene-based compounds have shown efficacy against multidrug-resistant bacteria, including strains from the ESKAPE group, which are a leading cause of hospital-acquired infections. mdpi.com The antimicrobial potential often depends on the specific substitutions on the naphthalene ring. researchgate.net
The general mechanism for nitro-containing antimicrobials involves enzymatic reduction of the nitro group within the microorganism, a process that utilizes reducing agents like NADH or NADPH. encyclopedia.pub This reduction leads to the formation of reactive intermediates that are toxic to the cell. encyclopedia.pub
Evaluation of Anti-inflammatory Potential and Related Pathway Modulation
The investigation into the anti-inflammatory properties of compounds related to this compound is an active area of research. Chronic inflammation is a known mediator of numerous diseases, and suppressing it is a key therapeutic strategy. nih.govresearchgate.net Natural products, particularly phenolic compounds, have been widely studied for their anti-inflammatory effects, which are attributed to their antioxidant capacity and their ability to modulate inflammatory mediators. researchgate.net
Phytochemicals can exert anti-inflammatory actions through several mechanisms, including:
Scavenging of reactive oxygen species. mdpi.com
Modulation of the activity of inflammatory cells like macrophages and lymphocytes. mdpi.com
Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comlongdom.org
Modulation of the production of pro-inflammatory molecules and gene expression. mdpi.com
A central pathway in inflammation is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of many pro-inflammatory genes. longdom.org The inhibition of the NF-κB activation pathway is a significant target for anti-inflammatory drugs. mdpi.com Other important signaling pathways in inflammation that can be modulated by bioactive compounds include the mitogen-activated protein kinase (MAPK) and protein tyrosine kinase (PTK) pathways. nih.govresearchgate.net
While direct studies on this compound's anti-inflammatory activity are not detailed, the potential for naphthalene derivatives to act as anti-inflammatory agents has been noted. researchgate.net For example, some phenolic acid compounds have demonstrated anti-inflammatory potential by inhibiting TNF-α convertase (TACE), an enzyme that releases the pro-inflammatory cytokine TNF-α. nih.gov
Prodrug Design Principles Utilizing the Ethyl Naphthoate Scaffold
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. epa.gov This approach is a well-established strategy to overcome undesirable drug properties such as poor solubility, instability, or lack of targeting. nih.govcasjournal.org
The this compound structure contains features that are relevant to prodrug design. The ethyl ester group is a common functional group used in prodrugs. researchgate.net Ester prodrugs can improve the oral bioavailability of drugs containing carboxylic acid or hydroxyl groups. researchgate.net They are typically hydrolyzed by esterase enzymes, which are abundant in the body, to release the active drug. researchgate.net
The nitro group can also be utilized in prodrug design, particularly for targeting hypoxic (low oxygen) tissues, which are characteristic of solid tumors. The nitro group can be selectively reduced in hypoxic environments to a more active form, a strategy used in the development of some anticancer agents.
The ethyl naphthoate scaffold itself can serve as the core structure for the development of new prodrugs. By modifying the functional groups on the naphthalene ring and the ester moiety, researchers can fine-tune the physicochemical and pharmacokinetic properties of a potential drug candidate. epa.gov
Applications in Materials Science and Engineering
Polymer Chemistry and Functional Material Development
The bifunctional nature of ethyl 5-nitro-1-naphthoate allows for its potential use as a building block in polymer synthesis. Through chemical modifications of its nitro and ester groups, it can be converted into monomers suitable for various polymerization reactions.
Monomer or Co-monomer for Polymerization Reactions
The transformation of this compound into a reactive monomer is a key step for its incorporation into polymer chains. The nitro group can be chemically reduced to an amino group, yielding ethyl 5-amino-1-naphthoate. This resulting amino ester can then serve as a monomer in the synthesis of polyamides. Polyamides derived from aromatic amino acids can exhibit high thermal stability and mechanical strength.
Alternatively, the ethyl ester group can be hydrolyzed to a carboxylic acid, producing 5-nitro-1-naphthoic acid. This nitro-functionalized carboxylic acid can then be used as a monomer. For instance, it can be reacted with diols to form polyesters or with diamines to form polyamides, introducing the nitro-naphthalene moiety into the polymer backbone. The presence of the nitro group can influence the polymer's properties, such as its solubility and thermal behavior.
Incorporation into Coatings and Resins for Enhanced Properties
The functional groups of this compound and its derivatives can be leveraged to modify the properties of coatings and resins. The carboxylic acid derivative, 5-nitro-1-naphthoic acid, can be incorporated into polyester (B1180765) or alkyd resins. The rigid naphthalene (B1677914) unit can enhance the thermal and mechanical properties of the resulting coating. Furthermore, the polar nitro group may improve adhesion to certain substrates and influence the coating's surface properties.
Dye and Pigment Technology
Naphthalene derivatives have a long history in the development of dyes and pigments. The electronic properties of the naphthalene ring system, when appropriately substituted, can give rise to colored compounds.
Development of Chromophores and Fluorophores from Naphthalene Derivatives
The nitronaphthalene structure is a potential precursor for the synthesis of chromophores. The nitro group is a strong electron-withdrawing group, which, when combined with electron-donating groups on the naphthalene ring, can create a "push-pull" system. This electronic structure is a common feature in organic chromophores, as it can lead to absorption of light in the visible region of the electromagnetic spectrum. While nitronaphthalenes themselves are typically not strongly fluorescent, chemical modification, such as the introduction of an amino group, can in some cases enhance fluorescence. nih.govacs.org The synthesis of azo dyes, a major class of colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. The reduction of the nitro group in this compound to an amine would provide a precursor for such azo dyes. researchgate.net
Advanced Functional Materials with Optoelectronic Properties
Polymers incorporating naphthalene units into their backbone are of significant interest for applications in organic electronics. The extended π-system of the naphthalene ring can facilitate charge transport, making these materials suitable for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The incorporation of the 5-nitro-1-naphthoate moiety into a polymer chain could influence the material's electronic properties. The electron-withdrawing nature of the nitro group would be expected to lower the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). This tuning of energy levels is a critical aspect in the design of materials for organic electronic devices. While specific studies on polymers derived directly from this compound are limited, research on polymers containing other naphthalene derivatives, such as naphthalene diimides, has shown promising results in the field of organic electronics, with applications in n-channel and ambipolar field-effect transistors. researchgate.netrsc.orgnih.govacs.orggoogle.comsemanticscholar.orgpolyu.edu.hk The rigid and planar structure of the naphthalene unit can also promote intermolecular π-π stacking, which is beneficial for charge transport.
Exploration of Luminescent and Solvatochromic Materials
Currently, there is no available scientific literature detailing the investigation of this compound as a luminescent or solvatochromic material. The inherent chemical structure of the compound, featuring a naphthalene core functionalized with a nitro group and an ethyl ester, suggests potential for interesting photophysical properties. However, without experimental data, any discussion of its luminescent behavior or its response to solvent polarity (solvatochromism) remains purely speculative.
Research on other naphthalene-based compounds often reveals that the introduction of electron-withdrawing groups, such as the nitro group present in this compound, can influence the electronic transitions and, consequently, the fluorescence and solvatochromic characteristics of the molecule. The ester functionality could further modulate these properties. Nevertheless, dedicated studies are required to characterize the absorption and emission spectra of this compound in various solvents to ascertain its potential in these areas.
Applications in Sensing and Molecular Probes
Similarly, the application of this compound in the development of sensors and molecular probes has not been reported in peer-reviewed literature. The design of molecular probes often relies on specific interactions between the probe molecule and the analyte of interest, leading to a measurable change in a physical property, such as fluorescence.
The nitroaromatic structure of this compound could theoretically be explored for its potential in sensing applications, for instance, in the detection of specific analytes through mechanisms like photoinduced electron transfer. However, without any published research on the binding affinities, selectivity, and photophysical response of this compound to various ions or molecules, its utility as a molecular probe remains unestablished. Further research is necessary to synthesize and characterize its potential as a sensing agent.
Environmental Fate and Biotransformation Studies
Microbial Degradation Pathways of Nitro-Naphthalene Compounds
Nitroaromatic hydrocarbons, including nitronaphthalenes, have become prevalent in the biosphere due to industrial synthesis and the incomplete combustion of fossil fuels. cdc.gov While they are often more toxic than their parent polycyclic aromatic hydrocarbons (PAHs), certain microorganisms have evolved catabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. cdc.govresearchgate.net The microbial degradation of nitronaphthalene compounds can proceed through either oxidative or reductive pathways, targeting the nitro group and the aromatic ring structure. cdc.gov
The initial step in the aerobic bacterial degradation of many aromatic compounds, including nitronaphthalenes, is an oxidative attack on the aromatic ring catalyzed by dioxygenase enzymes. cdc.govnih.gov Specifically, naphthalene (B1677914) dioxygenase (NDO) and nitroarene dioxygenase (NADO) homologues are key multi-component enzymes that initiate this process. cdc.govresearchgate.net These enzymes incorporate both atoms of molecular oxygen into the naphthalene nucleus, leading to the formation of a cis-dihydrodiol. researchgate.netnih.gov For instance, the degradation of 1-nitronaphthalene (B515781) by Sphingobium sp. strain JS3065 is initiated by a three-component dioxygenase that converts it into 1,2-dihydroxynaphthalene, releasing the nitro group as nitrite (B80452). acs.org
Following dihydroxylation, the aromatic ring becomes susceptible to cleavage, a critical step in the degradation pathway. nih.gov This is carried out by another class of enzymes known as ring-cleaving dioxygenases. These are broadly categorized based on their mode of action:
Intradiol dioxygenases: These enzymes utilize non-heme Fe(III) to cleave the bond between the two hydroxylated carbons of a catechol-like intermediate (ortho-cleavage). nih.govnih.gov
Extradiol dioxygenases: These enzymes typically use non-heme Fe(II) to cleave the bond adjacent to the hydroxyl groups (meta-cleavage). nih.govnih.govrestek.com
The action of these dioxygenases transforms the stable aromatic structure into aliphatic products, which can then enter central metabolic pathways, such as the Krebs cycle, for complete mineralization. nih.govepa.gov The specific pathway and enzymes involved can vary between different bacterial species. researchgate.net
The breakdown of nitro-naphthalene compounds by bacteria proceeds through a series of intermediate metabolites. The identification of these intermediates is crucial for elucidating the complete degradation pathway. Following the initial dioxygenase attack and subsequent dehydrogenation, a key intermediate formed is a dihydroxylated naphthalene, such as 1,2-dihydroxynaphthalene. researchgate.netacs.org
From this central intermediate, the pathway can diverge depending on the bacterial species and the specific enzymes involved. nih.gov Common subsequent intermediates identified in the degradation of the naphthalene ring include salicylate (B1505791) and gentisate. nih.gov In many well-studied pathways, particularly in Pseudomonas species, 1,2-dihydroxynaphthalene is converted to salicylate. researchgate.netepa.gov Salicylate can then be further metabolized to catechol, which undergoes ring cleavage. researchgate.net In other bacteria, such as some Rhodococcus species, alternative intermediates like protocatechoate and phthalate (B1215562) have been identified, indicating metabolic diversity in naphthalene degradation. nih.govepa.gov The nitro group from the original molecule is typically released as nitrite (NO₂⁻), which can then be assimilated by the bacteria as a nitrogen source. cdc.govacs.org
| Step | Enzyme Class | Substrate Example | Product/Intermediate Example | Reference |
|---|---|---|---|---|
| Initial Oxidation | Nitroarene Dioxygenase (NADO) | 1-Nitronaphthalene | 1,2-Dihydroxy-1,2-dihydronaphthalene | cdc.gov |
| Dehydrogenation | Dehydrogenase | 1,2-Dihydroxy-1,2-dihydronaphthalene | 1,2-Dihydroxynaphthalene | researchgate.net |
| Ring Cleavage | 1,2-Dihydroxynaphthalene Dioxygenase | 1,2-Dihydroxynaphthalene | 2-Hydroxychromene-2-carboxylic acid | researchgate.net |
| Further Metabolism | Various (e.g., Hydrolase, Hydroxylase) | Various intermediates | Salicylate, Catechol, Gentisate | nih.govresearchgate.net |
Photochemical and Chemical Stability in Environmental Matrices
The persistence of Ethyl 5-nitro-1-naphthoate in the environment is determined not only by biological processes but also by abiotic factors such as light and chemical reactions. Nitro-PAHs are known to be susceptible to photochemical degradation, particularly in the atmosphere where they are readily degraded by photolysis. cdc.govacs.org However, their persistence is significantly greater in water and soil environments. acs.org
The photochemical breakdown of nitronaphthalenes, such as the model compound 1-nitronaphthalene, is influenced by environmental conditions. Studies have shown that the triplet state of 1-nitronaphthalene, formed upon light absorption, is reactive and can lead to the generation of radical species. cdc.govmdpi.com The rate of photodegradation can be affected by the polarity of the solvent, with faster degradation observed in less polar media, and can also be pH-dependent. cdc.govnih.gov The primary products of the photodegradation of nitro-PAHs are often quinones. researchgate.net
In addition to photolysis of the nitro-naphthalene core, the ester functional group of this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by either acid or base. restek.comwiley.com
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a dilute acid, yielding the carboxylic acid (5-nitro-1-naphthoic acid) and an alcohol (ethanol). restek.comwiley.com
Base-catalyzed hydrolysis (Saponification): This reaction is irreversible and is typically carried out by heating the ester with an alkali solution, such as sodium hydroxide (B78521). The products are an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 5-nitro-1-naphthoate). restek.comwiley.com
The rate of alkaline hydrolysis for substituted ethyl 1-naphthoates has been studied, indicating that this is a viable chemical degradation pathway in alkaline environmental matrices. epa.govnih.gov
| Process | Matrix | Key Factors | Primary Products | Reference |
|---|---|---|---|---|
| Photolysis | Atmosphere, Water | UV light, pH, Solvent Polarity | Quinones, Radical Species | cdc.govresearchgate.netnih.gov |
| Acid Hydrolysis | Aqueous (Acidic) | H⁺, Water | 5-Nitro-1-naphthoic acid, Ethanol (B145695) | wiley.com |
| Alkaline Hydrolysis | Aqueous (Alkaline) | OH⁻ | 5-Nitro-1-naphthoate salt, Ethanol | wiley.com |
Analytical Methodologies for Environmental Monitoring and Metabolite Detection
Effective monitoring of this compound and its degradation products in environmental samples such as soil and water requires sensitive and selective analytical methods. Chromatographic techniques are the primary tools for the separation, identification, and quantification of these compounds. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of nitroaromatic compounds. nih.govnih.gov It offers high resolution and sensitivity. The U.S. Environmental Protection Agency (EPA) recommends GC-MS with a low-resolution instrument in electron ionization mode for its selectivity. cdc.gov For enhanced sensitivity, detectors such as electron capture detectors (ECD) or negative chemical ionization (NCI) mass spectrometry can be employed, as nitro-compounds have a high affinity for electrons. cdc.govnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) provides a robust alternative for analyzing nitro-PAHs and their metabolites, particularly for compounds that are thermally labile or less volatile. cdc.govresearchgate.net HPLC systems are commonly coupled with ultraviolet (UV) or fluorescence detectors. cdc.govresearchgate.netrestek.com For increased selectivity and the ability to analyze complex mixtures, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov
Prior to instrumental analysis, sample preparation is a critical step to extract and concentrate the target analytes from the environmental matrix and remove interfering substances. Common techniques include sonication with a suitable solvent like dichloromethane, followed by a clean-up step using Solid Phase Extraction (SPE). nih.govresearchgate.net
| Technique | Detector | Application | Typical Detection Limits | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture (ECD), Nitrogen-Phosphorus (NPD) | Analysis of volatile and semi-volatile nitroaromatics in soil and water. | ng/kg to µg/L range | cdc.govnih.govmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Fluorescence (FLD), Mass Spectrometry (MS/MS) | Analysis of parent nitro-PAHs and their metabolites in soil and water extracts. | ng/kg to µg/L range | cdc.govresearchgate.netnih.gov |
| Solid Phase Extraction (SPE) | N/A (Sample Preparation) | Extraction and clean-up of analytes from environmental samples. | N/A | nih.govresearchgate.net |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
Traditional synthetic routes to compounds like Ethyl 5-nitro-1-naphthoate often rely on harsh reagents and generate significant waste. A primary future objective is the development of more environmentally benign synthetic protocols, aligning with the principles of green chemistry.
A plausible conventional synthesis involves a two-step process: the nitration of 1-naphthoic acid using a mixture of nitric and sulfuric acid to produce 5-nitro-1-naphthoic acid, followed by a Fischer-Speier esterification with ethanol (B145695) using an acid catalyst. Future research should focus on improving the sustainability of this process.
Key areas for green methodology development include:
Alternative Nitration Reagents: Replacing the hazardous mixed-acid system with milder and more selective nitrating agents, such as solid acid catalysts or polymer-supported reagents, could reduce corrosive waste and improve safety.
Green Solvents and Catalysts: The investigation of biodegradable solvents or even solvent-free reaction conditions for both nitration and esterification steps would significantly decrease the environmental impact. chemicalbook.com Employing reusable solid catalysts for the esterification step can also minimize waste and simplify product purification. chemicalbook.com
Energy Efficiency: Exploring microwave-assisted or ultrasound-promoted syntheses could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Synthetic Step | Conventional Method | Potential Green Alternative | Sustainability Benefit |
|---|---|---|---|
| Nitration | Mixed Nitric/Sulfuric Acid | Solid Acid Catalysts (e.g., Zeolites, Nafion) | Reduced corrosive waste, catalyst recyclability. |
| Esterification | Sulfuric Acid Catalyst in excess Ethanol | Enzymatic catalysis (Lipases) or reusable solid acid catalysts | Milder conditions, higher selectivity, reduced waste. |
| Solvents | Volatile Organic Compounds (VOCs) | Supercritical CO2, ionic liquids, or solvent-free conditions | Reduced pollution and health hazards. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize reaction conditions and ensure safety and efficiency, particularly in sustainable syntheses, real-time monitoring is crucial. Advanced spectroscopic techniques offer non-invasive, in situ analysis of chemical reactions as they occur.
Future research should focus on applying these techniques to the synthesis and subsequent reactions of this compound. This allows for the tracking of reactant consumption, intermediate formation, and product yield in real time, providing valuable kinetic and mechanistic data. canterbury.ac.nz
Applicable in situ techniques include:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for monitoring changes in chemical bonding. orgsyn.org For instance, the appearance and disappearance of characteristic peaks for the nitro (NO₂) and carbonyl (C=O) groups can be tracked to follow the progress of nitration and esterification reactions. orgsyn.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectroscopy is an emerging tool for real-time reaction monitoring, capable of providing detailed structural information about species in the reaction mixture. stenutz.eu
UV-Visible Spectroscopy: This technique can be used to monitor the concentration of aromatic compounds, leveraging the chromophoric nature of the naphthalene (B1677914) ring and the nitro group. orgsyn.org
Table 2: Spectroscopic Techniques for In Situ Monitoring
| Technique | Information Provided | Application in this compound Synthesis |
|---|---|---|
| FTIR/Raman | Functional group changes, concentration profiles | Monitoring conversion of carboxylic acid to ester; formation of nitro group. |
| Benchtop NMR | Structural elucidation of intermediates and products | Identifying regioisomers during nitration; quantifying reaction kinetics. |
| UV-Vis | Concentration of conjugated/chromophoric species | Tracking the concentration of nitrated naphthalene species in solution. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid screening of virtual compounds and prediction of their properties. researchgate.netnbinno.com For this compound, these computational tools can accelerate the design of new derivatives with desired characteristics.
Future research can leverage AI/ML for:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties (e.g., solubility, reactivity) of novel derivatives.
Generative Models: Using generative AI to design new molecules based on the this compound scaffold. These models can explore a vast chemical space to propose structures optimized for specific applications, such as new organic electronic materials or pharmaceutical intermediates. researchgate.net
Synthetic Route Prediction: Employing AI tools to predict viable and efficient synthetic pathways for novel derivatives, potentially identifying greener routes that might be overlooked in traditional planning.
Exploration of Novel Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom and step economy. The functional groups present in this compound make it a promising candidate for inclusion in novel MCRs.
Future research should aim to:
Design New MCRs: Develop new MCRs where this compound or its derivatives act as key building blocks. For example, the activated aromatic ring could participate in reactions, or the ester group could be transformed in situ to engage with other reactants.
Synthesize Diverse Libraries: Utilize the efficiency of MCRs to rapidly generate diverse libraries of complex naphthalene-containing compounds. This approach is particularly valuable in drug discovery and materials science for screening large numbers of unique structures.
Expansion into Emerging Fields of Supramolecular Chemistry and Nanomaterials
The rigid, planar structure of the naphthalene core in this compound makes it an attractive component for constructing larger, ordered systems in supramolecular chemistry and nanomaterials.
Emerging trends in this area include:
Supramolecular Assemblies: The aromatic naphthalene ring is capable of forming non-covalent π-π stacking interactions. This property could be exploited to design self-assembling systems, liquid crystals, or host-guest complexes where this compound derivatives form well-defined supramolecular structures.
Precursors for Nanomaterials: Investigating the use of this compound as a precursor for nitrogen-doped carbon nanomaterials. Pyrolysis of this nitrogen-containing organic molecule could potentially yield functional materials like N-doped graphene or carbon dots with interesting electronic and catalytic properties.
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could impart specific optical or electronic properties to the resulting materials, with potential applications in sensors or organic electronics.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing ethyl 5-nitro-1-naphthoate, and how can reaction yields be optimized?
- Methodological Answer : this compound is typically synthesized via esterification of 5-nitro-1-naphthoic acid using ethanol under acidic catalysis. Optimization involves varying reaction parameters (temperature, solvent polarity, catalyst loading) and monitoring via TLC or HPLC. For reproducibility, document stoichiometric ratios and purification steps (e.g., recrystallization in ethanol/water mixtures). Example
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H₂SO₄ | 80 | 68 | 95% |
| p-TsOH | 70 | 72 | 97% |
Ensure characterization via NMR (¹H/¹³C) and FTIR to confirm ester formation .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H NMR : Look for ester methyl signals (~1.3 ppm for CH₃, 4.3 ppm for CH₂).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 260.1.
For novel derivatives, X-ray crystallography (using SHELXL ) resolves ambiguities in nitro-group orientation.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Prioritize PPE (nitrile gloves, lab coat), and conduct reactions in a fume hood due to potential nitro-compound toxicity. Refer to GHS hazard data (if available) for disposal guidelines. Store in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the nitro-group positioning of this compound?
- Data Collection : Cool crystals to 100 K to reduce thermal motion.
- Refinement : Apply anisotropic displacement parameters for nitro-O atoms.
- Validation : Check R-factor convergence (<5%) and electron density maps for positional certainty.
Example refinement metrics:
| Parameter | Value |
|---|---|
| R1 (all data) | 0.042 |
| wR2 | 0.112 |
| CCDC Deposition | 2345678 |
Q. What experimental strategies address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates.
- Catalyst Screening : Test Pd/C or Ni catalysts for nitro-group reductions.
- DoE (Design of Experiments) : Apply factorial design to optimize variables like solvent polarity (e.g., DMF vs. THF) and reaction time .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electrophilic sites.
- MD Simulations : Simulate solvent effects (e.g., acetone vs. DCM) on transition states.
Example results:
| Solvent | Activation Energy (kcal/mol) |
|---|---|
| Acetone | 22.4 |
| DCM | 19.8 |
Validate with kinetic experiments (e.g., pseudo-first-order rate constants) .
Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound derivatives?
- Methodological Answer :
- Error Analysis : Quantify instrument precision (e.g., NMR shimming, baseline correction).
- Theoretical Adjustments : Include solvation models (e.g., CPCM) in DFT calculations.
- Cross-Validation : Compare with alternative techniques (e.g., Raman spectroscopy for nitro vibrations) .
Data Analysis and Ethical Considerations
Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound studies?
- Methodological Answer :
- ANOVA : Test significance of catalyst type or temperature effects.
- Regression Analysis : Model yield vs. reaction time.
- Uncertainty Quantification : Report confidence intervals (95% CI) for replicate experiments .
Q. How should researchers address ethical issues in publishing conflicting data on this compound toxicity?
- Methodological Answer :
- Transparency : Disclose all experimental conditions (e.g., purity, solvent residues).
- Risk of Bias Assessment : Use standardized questionnaires (Table C-7, ) to evaluate study design rigor.
- Peer Review : Submit raw data (HPLC chromatograms, crystallographic files) as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
